Cas no 941900-56-7 (N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide)

N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(dimethylamino)propyl]-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
- N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- AKOS024481165
- F3247-0122
- 941900-56-7
- N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
-
- インチ: 1S/C24H29N3O5S/c1-26(2)14-7-13-25-22(28)10-6-15-27(3)33(31,32)17-11-12-20-21(16-17)24(30)19-9-5-4-8-18(19)23(20)29/h4-5,8-9,11-12,16H,6-7,10,13-15H2,1-3H3,(H,25,28)
- InChIKey: KVWRZPHGXFTRMY-UHFFFAOYSA-N
- SMILES: C(NCCCN(C)C)(=O)CCCN(S(C1=CC=C2C(=C1)C(=O)C1=C(C=CC=C1)C2=O)(=O)=O)C
計算された属性
- 精确分子量: 471.18279221g/mol
- 同位素质量: 471.18279221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 10
- 複雑さ: 822
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 112Ų
N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3247-0122-1mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-15mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-5μmol |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-50mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-10μmol |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-20μmol |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3247-0122-30mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
A2B Chem LLC | BA66407-50mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 50mg |
$504.00 | 2024-05-20 | ||
A2B Chem LLC | BA66407-1mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F3247-0122-5mg |
N-[3-(dimethylamino)propyl]-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
941900-56-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
3. Book reviews
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
6. Back matter
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamideに関する追加情報
Professional Introduction to N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (CAS No. 941900-56-7)
N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, identified by its CAS number 941900-56-7, is a specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and therapeutic development.
The molecular structure of N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a dimethylamino group at the 3-position and a sulfonamido group at the 4-position introduces both basic and acidic properties, respectively, which can be exploited for interactions with biological targets. Additionally, the anthracene core, modified with a methyl group and a ketone group at the 9 and 10 positions, enhances its solubility and stability in various solvents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological systems. Studies have shown that the structural features of N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide allow it to bind effectively to specific protein targets, potentially modulating pathways involved in inflammation, cancer, and neurodegenerative diseases. These findings align with the growing interest in developing small-molecule inhibitors that can selectively interact with disease-related proteins.
In the realm of drug discovery, the compound's ability to cross cell membranes and reach intracellular targets makes it an attractive candidate for therapeutic applications. Preclinical studies have demonstrated its potential in inhibiting key enzymes involved in tumor growth and progression. The sulfonamido moiety, in particular, has been identified as a critical component for its binding affinity to target proteins, suggesting that further modifications could enhance its pharmacological properties.
The synthesis of N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to ensure high yields and purity. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
One of the most compelling aspects of this compound is its potential application in developing novel anticancer agents. The anthracene core is known for its ability to interfere with DNA replication and transcription in cancer cells. By incorporating additional functional groups like the sulfonamido moiety, researchers aim to enhance its specificity and efficacy against various types of cancer. Preliminary results from cell-based assays indicate that N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can induce apoptosis in cancerous cells while minimizing toxicity to healthy cells.
The field of medicinal chemistry continues to evolve rapidly, driven by the need for more effective and targeted therapies. Compounds like N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide represent a significant step forward in this endeavor. Their unique structural features and biological activities make them promising candidates for further development into new drugs that can address unmet medical needs.
As research progresses, it is expected that additional derivatives of this compound will be synthesized and evaluated for their therapeutic potential. The combination of experimental techniques with cutting-edge computational methods will be essential in optimizing their properties and maximizing their efficacy. Collaborative efforts between academic institutions and pharmaceutical companies will play a crucial role in translating these findings into tangible benefits for patients worldwide.
In conclusion, N-3-(dimethylamino)propyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (CAS No. 941900-56) is a multifaceted compound with significant potential in the realm of chemical biology and drug discovery. Its unique structure and biological activities position it as a valuable tool for investigating disease mechanisms and developing new therapeutic strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of human health and disease.
941900-56-7 (N-3-(dimethylamino)propyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide) Related Products
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 2228559-77-9(tert-butyl 2-(1-ethyl-1H-imidazol-5-yl)piperazine-1-carboxylate)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)




